3-Bromo-4-methylbenzohydrazide
Overview
Description
The chemical compound 3-Bromo-4-methylbenzohydrazide falls into the category of benzohydrazide derivatives, which are known for their wide range of chemical and biological activities. The significance of such compounds lies in their structural versatility, which allows for various chemical modifications leading to a vast array of chemical and physical properties.
Synthesis Analysis
While specific synthesis methods for 3-Bromo-4-methylbenzohydrazide are not detailed in the available literature, related compounds provide insight into common synthetic routes. Typically, benzohydrazide derivatives are synthesized through the condensation reaction of appropriate benzoyl chlorides with hydrazine or its derivatives. The presence of the bromo- and methyl- groups in specific positions on the benzene ring likely requires targeted modifications of starting materials or the use of specific catalysts to achieve the desired substitution pattern (Chantrapromma et al., 2015).
Molecular Structure Analysis
Chemical Reactions and Properties
Benzohydrazide derivatives undergo a variety of chemical reactions, primarily due to the reactivity of the hydrazide group and the influence of substituents on the aromatic ring. They can participate in cycloaddition reactions, serve as ligands in coordination chemistry, and undergo nucleophilic substitution reactions. The bromo- and methyl- groups in 3-Bromo-4-methylbenzohydrazide would influence its reactivity patterns, potentially leading to selective bromination or methylation reactions under specific conditions.
Physical Properties Analysis
The physical properties of benzohydrazide derivatives vary widely depending on their molecular structure. Factors such as molecular weight, crystallinity, and the presence of functional groups significantly affect their melting points, solubility, and stability. The specific physical properties of 3-Bromo-4-methylbenzohydrazide would depend on its precise molecular arrangement and intermolecular interactions within the crystal lattice.
Chemical Properties Analysis
Chemical properties, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are influenced by the functional groups present in benzohydrazide derivatives. The electron-withdrawing bromo group and the electron-donating methyl group in 3-Bromo-4-methylbenzohydrazide would impact its electronic structure, potentially affecting its reactivity in condensation reactions, nucleophilic substitutions, and its behavior as a ligand in metal complexes.
For more in-depth information and specific details on related compounds, the following references provide valuable insights into the synthesis, structure, and properties of benzohydrazide derivatives and can serve as a basis for further research on 3-Bromo-4-methylbenzohydrazide:
- Chantrapromma et al., 2015: Synthesis and antibacterial properties of 4-bromobenzohydrazide derivatives and crystal structure of (E)-N′-((1H-indol-3-yl)methylene)-4-bromobenzohydrazide. Link to paper.
- Hai-yun Zhu, 2011: Synthesis, Characterization, and Crystal Structures of 3-bromo-N′-(2-methoxybenzylidene)benzohydrazide and N′-(2-methoxybenzylidene)-3,4-methylenedioxybenzohydrazide. Link to paper.
Scientific Research Applications
Cancer Research
3-Bromo-4-methylbenzohydrazide derivatives have been studied for their potential in cancer treatment. A 2021 study identified these compounds as mTOR inhibitors, which can induce autophagic cell death and apoptosis in triple-negative breast cancer (TNBC) cells. This finding suggests a promising avenue for developing new treatments for TNBC, a particularly aggressive form of breast cancer (Xu et al., 2021).
Antimicrobial Properties
Research conducted in 2020 on vanadium(V) complexes derived from bromo and chloro-substituted hydrazones, including derivatives of 3-Bromo-4-methylbenzohydrazide, demonstrated their potential antimicrobial properties. These complexes were effective against various bacteria and fungi, indicating their potential use in combating microbial infections (Sun et al., 2020).
Safety And Hazards
properties
IUPAC Name |
3-bromo-4-methylbenzohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c1-5-2-3-6(4-7(5)9)8(12)11-10/h2-4H,10H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVZACRLLIPEQOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NN)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30362562 | |
Record name | 3-bromo-4-methylbenzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30362562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-methylbenzohydrazide | |
CAS RN |
515143-79-0 | |
Record name | 3-bromo-4-methylbenzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30362562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-4-methylbenzohydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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